Journal Name:Electronic Materials Letters
Journal ISSN:1738-8090
IF:3.151
Journal Website:http://www.springer.com/materials/optical+%26+electronic+materials/journal/13391
Year of Origin:0
Publisher:Springer Netherlands
Number of Articles Per Year:87
Publishing Cycle:Quarterly
OA or Not:Not
Single-crystal structure refinements and Debye temperatures of Ir2S3 kashinite and Rh2S3 bowieite
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2022-10-07 , DOI: 10.1107/s2053229622009603
Single crystals of Ir2S3 (diiridium trisulfide) and Rh2S3 (dirhodium trisulfide) were grown in evacuated silica-glass tubes using a chemical transport method and their crystal structures were determined by single-crystal X-ray diffraction analysis. These compounds have a unique sesquisulfide structure in which pairs of face-sharing octahedra are linked into a three-dimensional structure by further edge- and vertex-sharing. Ir2S3 and Rh2S3 had similar unit-cell parameters and bond distances. The atomic displacement parameter (MSD: mean-square displacement) of each atom in Ir2S3 was considerably smaller than that in Rh2S3. The Debye temperatures (ΘD) estimated from the observed MSDs for the Ir, S1 and S2 sites in Ir2S3 were 259, 576 and 546 K, respectively, and those for Rh, S1 and S2 in Rh2S3 were 337, 533 and 530 K, respectively. The bulk Debye temperature for Ir2S3 kashinite (576 K) was found to rank among the higher values reported for many known sulfides. The bulk Debye temperature for Rh2S3 bowieite (533 K) was lower than that for Ir2S3 kashinite, which crystallizes in the early sequences of mineral crystallization differentiation from the primitive magma in the Earth's mantle.
Detail
New cocrystals of heterocyclic drugs: structural, antileishmanial, larvicidal and urease inhibition studies
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-05-04 , DOI: 10.1107/s2053229623003753
Many heterocycles have been developed as drugs due to their capacity to interact productively with biological systems. The present study aimed to synthesize cocrystals of the heterocyclic antitubercular agent pyrazinamide (PYZ, 1, BCS III) and the commercially available anticonvulsant drug carbamazepine (CBZ, 2, BCS class II) to study the effect of cocrystallization on the stability and biological activities of these drugs. Two new cocrystals, namely, pyrazinamide–homophthalic acid (1/1) (PYZ:HMA, 3) and carbamazepine–5-chlorosalicylic acid (1/1) (CBZ:5-SA, 4), were synthesized. The single-crystal X-ray diffraction-based structure of carbamazepine–trans-cinnamic acid (1/1) (CBZ:TCA, 5) was also studied for the first time, along with the known cocrystal carbamazepine–nicotinamide (1/1) (CBZ:NA, 6). From a combination drug perspective, these are interesting pharmaceutical cocrystals to overcome the known side effects of PYZ (1) therapy, and the poor biopharmaceutical properties of CBZ (2). The purity and homogeneity of all the synthesized cocrystals were confirmed by single-crystal X-ray diffraction, powder X-ray diffraction and FT–IR analysis, followed by thermal stability studies based on differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Detailed intermolecular interactions and the role of hydrogen bonding towards crystal stability were evaluated quantitatively via Hirshfeld surface analysis. The solubility of CBZ at pH 6.8 and 7.4 in 0.1 N HCl and H2O were compared with the values of cocrystal CBZ:5-SA (4). The solubility of CBZ:5-SA was found to be significantly improved at pH 6.8 and 7.4 in H2O. All the synthesized cocrystals 3–6 exhibited a potent urease inhibition (IC50 values range from 17.32 ± 0.89 to 12.3 ± 0.8 µM), several times more potent than standard acetohydroxamic acid (IC50 = 20.34 ± 0.43 µM). PYZ:HMA (3) also exhibited potent larvicidal activity against Aedes aegypti. Among the synthesized cocrystals, PYZ:HMA (3) and CBZ:TCA (5) were found to possess antileishmanial activity against the miltefosine-induced resistant strain of Leishmania major, with IC50 values of 111.98 ± 0.99 and 111.90 ± 1.44 µM, respectively, in comparison with miltefosine (IC50 = 169.55 ± 0.20 µM).
Detail
Crystal and mesophase structure of a bicyclohexyl cyano mesogen
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2022-10-24 , DOI: 10.1107/s2053229622010105
The phase behaviour of 4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]benzonitrile, C22H31N, 1, has been examined. This compound has two different solid phases, denoted I and II, and exhibits thermotropic liquid-crystalline behaviour, with a remarkable interval of stability of the mesophase between the lower melting solid phase (75 °C) and the isotropization temperature (247 °C). The crystal and molecular structures of solid phase I have been determined at 173 K. The cyclohexyl rings both adopt the chair conformation and are equatorially substituted. The packing of 1 in the crystalline state is driven by the antiparallel arrangement of cyano dipoles with the formation of close contacts involving the strong cyano acceptor and weak aromatic C—H or aliphatic C—H donors. The crystal packing is discussed and compared with X-ray diffraction data in the liquid-crystalline state. The combination of thermal analysis, optical polarizing microscopy and X-ray diffraction analysis suggests that the mesophase is a partially ordered smectic phase. The lamellar structure of the mesophase is retained in crystalline solid phase II obtained by cooling the liquid-crystalline phase.
Detail
Crystal structures, Hirshfeld analysis, and energy framework analysis of two differently 3′-substituted 4-methylchalcones: 3′-(N=CHC6H4-p-CH3)-4-methylchalcone and 3′-(NHCOCH3)-4-methylchalcone
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2023-05-04 , DOI: 10.1107/s2053229623003704
Two crystal structures of chalcones, or 1,3-diarylprop-2-en-1-ones, are presented; both contain a p-methyl substitution on the 3-Ring, but differ with respect to the m-substitution on the 1-Ring. Their systematic names are (2E)-3-(4-methylphenyl)-1-(3-{[(4-methylphenyl)methylidene]amino}phenyl)prop-2-en-1-one (C24H21NO) and N-{3-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl}acetamide (C18H17NO2), which are abbreviated as 3′-(N=CHC6H4-p-CH3)-4-methylchalcone and 3′-(NHCOCH3)-4-methylchalcone, respectively. Both chalcones represent the first reported acetamide-substituted and imino-substituted chalcone crystal structures, adding to the robust library of chalcone structures within the Cambridge Structural Database. The crystal structure of 3′-(N=CHC6H4-p-CH3)-4-methylchalcone exhibits close contacts between the enone O atom and the substituent arene ring, in addition to C…C interactions between the substituent arene rings. The structure of 3′-(NHCOCH3)-4-methylchalcone exhibits a unique interaction between the enone O atom and the 1-Ring substituent, contributing to its antiparallel crystal packing. In addition, both structures exhibit π-stacking, which occurs between the 1-Ring and R-Ring for 3′-(N=CHC6H4-p-CH3)-4-methylchalcone, and between the 1-Ring and 3-Ring for 3′-(NHCOCH3)-4-methylchalcone.
Detail
A new heteroleptic cuprous polymer constructed by a cyanopyridine ligand exhibiting a supramolecular framework structure and luminescence
Electronic Materials Letters ( IF 3.151 ) Pub Date: 2022-10-28 , DOI: 10.1107/s2053229622009809
Luminescent cuprous complexes are of great importance among coordination compounds due to their relative abundance, low cost and ability to display excellent luminescence. The title heteroleptic cuprous polymer solvate, catena-poly[[[(9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane)-κ2P,P′](μ-pyridine-3-carbonitrile-κ2N1:N3)copper(I)] hexafluorophosphate dichloromethane trisolvate], {[Cu(C6H4N2)(C39H32OP2)]PF6·3CH2Cl2}n, conventionally abbreviated as {[Cu(3-PyCN)(Xantphos)]PF6·3CH2Cl2}n, where Xantphos and 3-PyCN represent (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphane) and pyridine-3-carbonitrile, respectively, has been described. In this polymer solvate, the asymmetric unit consists of three dichloromethane solvent molecules, a hexafluorophosphate anion and a polymeric heteroleptic cuprous complex cation, in which the cuprous centre is in a CuP2N2 tetrahedral coordination and is coordinated by two P atoms from the Xantphos ligand and two N atoms from two 3-PyCN ligands (the pyridyl and cyano N atoms). It is through the connection of the μ2-bridging 3-PyCN ligand that these cuprous centres are linked into a one-dimensional helical chain structure. The chains are further assembled through C—H…π interactions to form a supramolecular metal–organic framework containing solvent-accessible channels. The UV–Vis absorption and photoluminescence properties of this heteroleptic cuprous polymer have been studied on as-synthesized samples. Its luminescence emission should mainly originate from the metal-to-ligand charge transfer excited state.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
8.80 23 Science Citation Index Expanded Not
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